molecular formula C7H4N2O2 B015084 2,3-Pyridinedicarboximide CAS No. 4664-00-0

2,3-Pyridinedicarboximide

Cat. No. B015084
CAS RN: 4664-00-0
M. Wt: 148.12 g/mol
InChI Key: ZRKGTINFVOLLNT-UHFFFAOYSA-N
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Description

2,3-Pyridinedicarboximide (PDC) is a small organic molecule with a wide range of applications in the scientific community. It is a heterocyclic compound which contains nitrogen, oxygen, and carbon atoms. PDC is a versatile molecule used in a wide range of synthetic organic chemistry, including the synthesis of various organic compounds, the synthesis of pharmaceuticals, and the production of materials. PDC is also used in various biological applications, such as in the study of enzyme inhibitors, protein-protein interactions, and in the design of drug delivery systems.

Scientific Research Applications

  • Biomedical Applications : Pyrido[2,3-d]pyrimidine-7(8H)-ones, related to 2,3-Pyridinedicarboximide, are promising in the biomedical field due to their similarity to DNA and RNA nitrogen bases. Their synthesis and applications are expanding rapidly (Jubete et al., 2019).

  • Antiviral Activity : The alpha-d anomer of a related compound, 2,6,7-trichloro-3-(erythrofuranosyl)imidazo[1,2-a]pyridine, exhibits significant antiviral activity against HCMV and HSV-1 (Gudmundsson et al., 2003).

  • Analytical Chemistry : A method for detecting this compound and its enzymatic reaction products using high-performance liquid chromatography has been developed, providing a theoretical basis for preparing complex half-amides biologically (Niu & Ma, 2018).

  • Organic Synthesis and Catalysis : N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)diones show good thermal stability and solid-state polymorphism, with potential applications in organic synthesis and catalysis (Krzyżak et al., 2012).

  • Herbicide Development : A reaction involving this compound provides a new synthetic approach to produce regioisomeric tricyclic 1:1 adducts and methyl (imidazol-2-yl) pyridine carboxylates, potentially leading to new herbicides (Obrech et al., 1988).

  • Pharmaceutical Applications : Various derivatives of this compound, such as N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides, show potential as depressive agents on the central nervous system (Śladowska et al., 1996).

  • Green Chemistry in Medicinal Chemistry : A multicomponent approach using green chemistry can efficiently synthesize the pyrido[2,3-d]pyrimidine scaffold, which has potential biological activities and applications in medicinal chemistry (Chaudhary, 2021).

  • Antibacterial Activity : N-substituted pyridinedicarboximide derivatives show moderate antibacterial activity against various bacteria strains (Makki et al., 1999).

  • Mass Spectrometry Analysis : N-substituted 2,3-pyridinedicarboximides show distinct fragmentation patterns in mass spectrometry, useful for analytical purposes (Perillo & Blanco, 2008).

  • Production of 3-Carbamoyl-alpha-picolinic Acid : This compound can be produced efficiently with high yield and purity using imidase-catalyzed regioselective hydrolysis of this compound (Ogawa et al., 2000).

Safety and Hazards

The safety and hazards associated with 2,3-Pyridinedicarboximide are not well-documented. It is recommended to handle this compound with care and use appropriate safety measures when working with it in a laboratory setting .

Future Directions

The future directions for research on 2,3-Pyridinedicarboximide are promising. It has potential applications in various fields, and ongoing research is focused on understanding its properties and reactions better. The preparation of complicated half-amides using biological methods is one area of interest .

properties

IUPAC Name

pyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKGTINFVOLLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196890
Record name 2,3-Pyridinedicarboximide
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Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

4664-00-0
Record name 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Record name 2,3-Pyridinedicarboximide
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Record name 2,3-Pyridinedicarboximide
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Record name 2,3-Pyridinedicarboximide
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Record name Pyridine-2,3-dicarboximide
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Record name 2,3-PYRIDINECARBOXIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2,3-pyridinedicarboximide?

A: this compound is an aromatic cyclic imide. Its molecular formula is C7H4N2O2, and its molecular weight is 148.12 g/mol . While specific spectroscopic data may vary depending on the N-substituent, research commonly utilizes techniques like mass spectrometry (including high-resolution, B/E, and B2/E linked-scan data) to analyze fragmentation patterns .

Q2: How is this compound synthesized?

A: Researchers have developed an improved synthesis of N-substituted 2,3-pyridinedicarboximides using microwave irradiation . This method offers two approaches:

    Q3: What are the catalytic properties and applications of this compound?

    A: While this compound itself may not be a catalyst, its derivatives find applications in synthesizing valuable compounds. For instance, it serves as a starting material for producing 3-carbamoyl-α-picolinic acid, a versatile building block for agrochemicals and pharmaceuticals. This transformation involves a regiospecific hydrolysis catalyzed by imidase from Arthrobacter ureafaciens O-86 in a water-organic solvent two-phase system .

    Q4: Are there any known applications of this compound in herbicide development?

    A: Yes, research suggests a potential pathway for utilizing this compound in developing new herbicides. Reacting this compound with 2,2-dialkyl-3-(dimethylamino)-2H-azirines forms tricyclic 1:1 adducts. These adducts, upon methanolysis, yield methyl [4, 4-dialkyl-5-(dimethylamino)-4H-imidazol-2-yl] pyridine carboxylates, structurally related to powerful herbicides . This reaction pathway presents a novel approach for synthesizing this class of herbicides.

    Q5: How does the structure of this compound relate to its fragmentation patterns in mass spectrometry?

    A: The fragmentation of N-substituted 2,3-pyridinedicarboximides under electron impact mass spectrometry is heavily influenced by the nature of the N-substituent . Studies categorize these compounds into three groups: N-aryl, N-alkyl, and N-functionalized alkyl derivatives. Each group exhibits distinct dominant fragmentation pathways due to the specific electronic and structural characteristics conferred by the substituent.

    Q6: What analytical methods are employed to characterize and study this compound?

    A6: Several analytical techniques are crucial in the study of this compound:

    • Mass spectrometry (MS): Widely used for structural analysis, especially electron ionization MS for fragmentation pattern analysis . High-resolution MS, B/E, and B2/E linked-scan data provide further insights into fragmentation mechanisms.
    • Nuclear Magnetic Resonance (NMR): Provides structural information, especially 1H NMR for identifying and characterizing the molecule and its metabolites .
    • Infrared Spectroscopy (IR): Offers insights into functional groups present in the molecule and its metabolites .
    • High-Performance Liquid Chromatography (HPLC): Utilized for the separation and quantification of this compound and its derivatives, often coupled with other detection methods like MS .

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